2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid
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Overview
Description
2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid is an organic compound with the molecular formula C10H11NO3 It is a heterocyclic compound containing a tetrahydrofuran ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridylacetic acid with diethyl oxalate in the presence of a base, followed by cyclization to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Pyridyl)tetrahydrofuran-2-carboxylic acid: Unique due to its specific ring structure and functional groups.
2-(3-Pyridyl)furan-2-carboxylic acid: Similar structure but lacks the tetrahydrofuran ring.
2-(3-Pyridyl)tetrahydrothiophene-2-carboxylic acid: Contains a sulfur atom in place of the oxygen in the tetrahydrofuran ring.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-pyridin-3-yloxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-9(13)10(4-2-6-14-10)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,13) |
InChI Key |
YGMYMIUHVFEGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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